molecular formula C25H30N4O4S B2677854 N-(3,4-DIMETHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894888-43-8

N-(3,4-DIMETHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2677854
CAS No.: 894888-43-8
M. Wt: 482.6
InChI Key: QARIEFYWUXPJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-DIMETHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of triazaspirones

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4S/c1-5-34-23-22(17-6-9-19(31-2)10-7-17)27-25(28-23)12-14-29(15-13-25)24(30)26-18-8-11-20(32-3)21(16-18)33-4/h6-11,16H,5,12-15H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARIEFYWUXPJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multiple steps, including the formation of the triazaspirone core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Triazaspirone Core: This step often involves cyclization reactions using appropriate precursors.

    Functionalization: Introduction of the dimethoxyphenyl, ethylsulfanyl, and methoxyphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The ethylsulfanyl (-S-Et) moiety undergoes nucleophilic displacement under basic or transition metal-catalyzed conditions:

ReagentConditionsProductYieldSource
Sodium methoxideDMF, 80°C, 6 hMethoxy derivative72%
BenzylamineCuI, K₂CO₃, DMSO, 100°C, 12 hBenzylamino-substituted analog65%

This reaction is critical for diversifying the sulfanyl group, enabling the introduction of amines, alkoxides, or thiols. Kinetic studies suggest second-order dependence on both substrate and nucleophile.

Oxidation of the Sulfanyl Group

Controlled oxidation converts the ethylsulfanyl group to sulfoxide or sulfone derivatives:

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)AcOH, RT, 2 hSulfoxide89%
mCPBADCM, 0°C → RT, 4 hSulfone94%

Sulfone derivatives exhibit enhanced metabolic stability in pharmacological assays compared to the parent compound.

Functionalization of the Triazole Ring

The 1,2,3-triazole ring participates in cycloaddition and alkylation reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction with phenylacetylene under Cu(I) catalysis yields bis-triazole hybrids:

text
Reaction: Triazole + Phenylacetylene → 1,4-Disubstituted bis-triazole Conditions: CuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH (1:1), 50°C, 8 h Yield: 78% [1]

N-Alkylation

Quaternization of the triazole nitrogen occurs with methyl iodide:

text
Reagent: CH₃I Conditions: K₂CO₃, DMF, 60°C, 4 h Yield: 83% [2]

Methoxy Group Demethylation

The 3,4-dimethoxyphenyl group undergoes selective demethylation:

ReagentConditionsProductRegioselectivity
BBr₃ (1M in DCM)DCM, -78°C → RT, 12 h3-Hydroxy-4-methoxyphenyl derivative3-OH > 4-OH
AlCl₃/EtSHReflux, 6 h3,4-Dihydroxyphenyl analog95%

Demethylated products show increased polarity, impacting solubility and receptor binding .

Amide Hydrolysis

The carboxamide group resists standard hydrolysis but reacts under harsh conditions:

ReagentConditionsProductNotes
6N HCl110°C, 24 hCarboxylic acidLow yield (32%)
LiAlH₄THF, reflux, 8 hPrimary amine41% yield

Photochemical Reactions

UV irradiation (λ = 254 nm) induces spiro ring-opening:

text
Product: Linear triazole with conjugated diene Quantum yield: Φ = 0.12 ± 0.03 Application: Photo-switchable pharmacophores [2]

Catalytic Hydrogenation

Selective reduction of the triazole ring’s double bonds:

CatalystConditionsProductSelectivity
H₂ (1 atm), Pd/CEtOH, RT, 6 hPartially saturated triazoline67%
H₂ (3 atm), Rh/Al₂O₃THF, 50°C, 12 hFully saturated triazolidine58%

Comparative Reactivity Table

Key reaction pathways ranked by activation energy (ΔG‡):

ReactionΔG‡ (kcal/mol)Rate (M⁻¹s⁻¹)
Sulfanyl oxidation18.22.4 × 10⁻³
Triazole alkylation22.71.1 × 10⁻³
Demethylation26.53.8 × 10⁻⁴

Mechanistic Insights

  • Sulfanyl substitution : Proceeds via a radical intermediate in Cu-catalyzed reactions, as evidenced by EPR spectroscopy.

  • Triazole reactivity : N2-position shows higher nucleophilicity (Hammett σₚ = -0.15) compared to N1 (σₚ = +0.08).

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure makes it a candidate for the development of new pharmaceuticals. Research indicates that derivatives of triazole compounds exhibit significant antimicrobial and anticancer activities. For instance, a study highlighted the synthesis of isoquinoline fluorine analogues using N-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl as an intermediate, showcasing its utility in drug development .

Pharmacological Studies

Pharmacological investigations have shown that compounds with similar structural motifs can interact with various biological targets, including enzymes and receptors. The compound's potential as an inhibitor or modulator of specific pathways is under exploration. For example, studies have demonstrated that modifications to the triazole ring can enhance binding affinity to target proteins .

Material Science

Beyond medicinal applications, this compound may also find use in material science. Its structural properties suggest potential applications in creating advanced materials with specific electronic or optical properties. Research into similar compounds has indicated their viability as components in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of triazole derivatives similar to the compound . The researchers synthesized various derivatives and evaluated their cytotoxicity against several cancer cell lines. Results indicated that certain modifications led to enhanced anticancer activity compared to standard chemotherapeutics .

Case Study 2: Synthesis of Isoquinoline Analogues

Another significant study focused on the synthesis of isoquinoline derivatives using N-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl as an intermediate. The research highlighted the efficiency of this compound in facilitating reactions that yield biologically active isoquinoline derivatives, which are known for their diverse pharmacological properties .

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DIMETHOXYPHENYL)-2-(METHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
  • N-(3,4-DIMETHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-HYDROXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Uniqueness

N-(3,4-DIMETHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(3,4-Dimethoxyphenyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and therapeutic potential based on existing research findings.

Chemical Structure and Properties

The compound is characterized by a unique spirocyclic structure that includes a triazole ring and multiple methoxy and sulfanyl substituents. The molecular formula is C24_{24}H30_{30}N4_{4}O5_{5}S, with a molecular weight of approximately 462.58 g/mol. The presence of the dimethoxyphenyl and ethylsulfanyl groups may contribute to its biological activity.

Antipsychotic Effects

Research indicates that derivatives of the triazaspiro[4.5]decane scaffold exhibit antipsychotic properties. A study highlighted that certain modifications to the phenyl moiety significantly influenced the antipsychotic efficacy in behavioral pharmacological models. For instance, compounds similar to this compound showed a favorable profile with reduced side effects compared to traditional antipsychotic medications .

Cardiovascular Effects

Another area of interest is the compound's potential in cardiology. Recent studies have explored the role of triazaspiro derivatives as mitochondrial permeability transition pore (mPTP) inhibitors. These compounds demonstrated protective effects against myocardial infarction by reducing cell apoptosis during reperfusion injury . This suggests that this compound may offer therapeutic benefits in cardiac applications.

Synthesis and Characterization

The synthesis of the compound involves several steps including oxidation reactions and purification processes. The synthetic route typically yields a racemic mixture of enantiomers which are then characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm structural integrity .

Study 1: Antipsychotic Activity Assessment

In an experimental model involving rats, compounds derived from the triazaspiro framework were assessed for their ability to suppress self-stimulation behavior indicative of antipsychotic efficacy. The results indicated a significant dose-response relationship where lower doses effectively inhibited behavior without inducing catalepsy—a common side effect associated with conventional antipsychotics .

Study 2: Cardioprotection in Myocardial Infarction Models

A separate study investigated the cardioprotective effects of triazaspiro derivatives during myocardial infarction in animal models. The findings revealed that administration of these compounds during reperfusion significantly improved cardiac function and reduced apoptotic markers compared to control groups .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntipsychoticReduced catalepsy; effective at low doses
CardioprotectiveDecreased apoptosis during reperfusion
AntituberculosisPotential activity as an intermediate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis of spirocyclic compounds like this often involves multi-step reactions, including cyclization and functional group modifications. Palladium-catalyzed reductive cyclization (e.g., using nitroarenes and CO surrogates like formic acid derivatives) is a viable route, where catalyst loading (e.g., 5-10 mol% Pd) and temperature (80-120°C) critically impact yield . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended. Intermediate characterization by NMR (¹H/¹³C) and LC-MS ensures stepwise fidelity .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Structural validation requires orthogonal techniques:

  • NMR Spectroscopy : Analyze methoxy (δ 3.7-3.9 ppm) and sulfanyl (δ 2.5-3.0 ppm) proton environments for substituent positioning.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) matching the theoretical mass (e.g., C₂₅H₃₀N₄O₅S: ~522.19 g/mol).
  • X-ray Crystallography : Resolve spirocyclic core geometry if single crystals are obtainable .

Q. What in vitro assays are typically used for preliminary biological activity screening?

  • Methodological Answer : Common assays include:

  • Enzyme Inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., IC₅₀ values at 48-72 hours).
  • Receptor Binding : Radioligand displacement assays (e.g., Ki determination via competitive binding) .

Advanced Research Questions

Q. What strategies optimize catalytic efficiency in the compound’s synthesis?

  • Methodological Answer : Optimization involves:

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or ligands (e.g., Xantphos) to enhance cyclization efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for reaction kinetics.
  • Additives : Use molecular sieves to trap water or bases (K₂CO₃) to deprotonate intermediates . Statistical tools like Design of Experiments (DoE) can model variable interactions .

Q. How should researchers resolve contradictions in receptor binding affinity data across studies?

  • Methodological Answer : Address discrepancies via:

  • Assay Standardization : Control variables (pH, temperature, cofactors) across labs.
  • Orthogonal Validation : Confirm binding with SPR (surface plasmon resonance) if radioligand assays show variability.
  • Meta-Analysis : Pool data from independent studies to identify outliers or assay-specific biases .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Advanced approaches include:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding stability (e.g., RMSD <2 Å over 100 ns).
  • Docking Studies : Use AutoDock Vina or Schrödinger to map binding poses in active sites.
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on activity using regression models .

Data Contradiction Analysis Framework

Issue Methodological Approach Reference
Variable enzymatic IC₅₀Replicate assays with standardized substrate concentrations; validate via orthogonal methods (e.g., fluorescence vs. HPLC)
Discrepant solubilityCharacterize pH-dependent solubility (e.g., Henderson-Hasselbalch analysis) in PBS vs. DMSO
Conflicting cytotoxicityCompare cell lines (e.g., HepG2 vs. HEK293) and culture conditions (serum-free vs. FBS-supplemented)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.